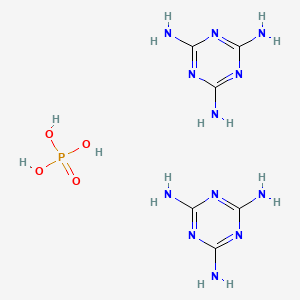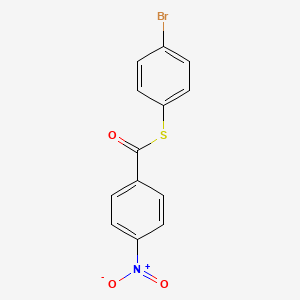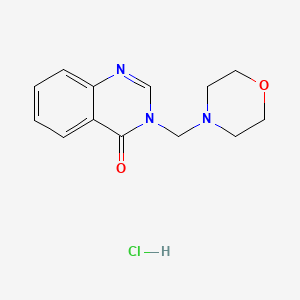![molecular formula C7H14ClNOS B13780878 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-4-thia-8-azaspiro[45]decane;hydrochloride is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to maintain the integrity of the product. The process may also involve the use of anhydrous magnesium sulfate to dry the organic layer .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1-Oxa-8-azaspiro[4.5]decane;hydrochloride: This compound shares a similar spirocyclic structure but lacks the sulfur atom present in 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride.
8-Oxa-1-thia-4-azaspiro[4.5]decane;hydrochloride: This compound has a similar structure but differs in the positioning of the oxygen and sulfur atoms.
Uniqueness: this compound is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic framework. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C7H14ClNOS |
|---|---|
分子量 |
195.71 g/mol |
IUPAC名 |
1-oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C7H13NOS.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H |
InChIキー |
ALOCKGDKNAEYLA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12OCCS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


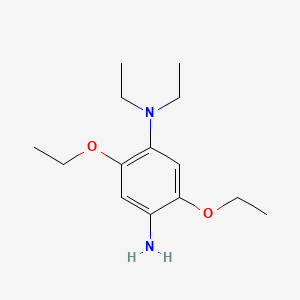

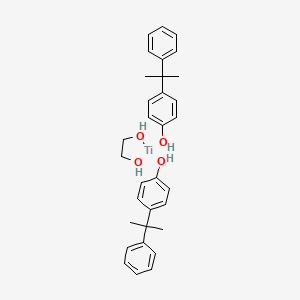
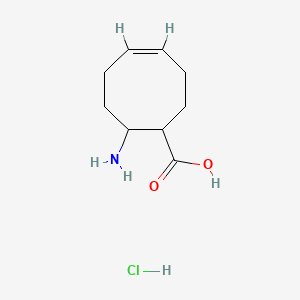
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)

